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Foundational

The In Vitro Mechanistic Landscape of Quinoline-Carboximidamides: A Technical Guide for Drug Discovery Professionals

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility a...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and neuroprotective properties.[2][3][4] When coupled with the carboximidamide functional group, a potent pharmacophore known to modulate biological targets through hydrogen bonding and electrostatic interactions, the resulting quinoline-carboximidamide scaffold presents a compelling platform for the design of novel therapeutics.

This technical guide provides an in-depth exploration of the in vitro mechanisms of action associated with quinoline-carboximidamide and its closely related analogs. As direct, comprehensive studies on quinoline-6-carboximidamide itself are nascent, this document synthesizes the established mechanistic paradigms of the broader quinoline and carboxamide classes of compounds. By dissecting the molecular interactions, cellular consequences, and the experimental methodologies used for their characterization, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the therapeutic potential of this promising chemical space. Our narrative is built upon the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental design, ensuring a trustworthy and authoritative resource for the discerning scientist.

I. The Quinoline-Carboximidamide Scaffold: A Synthesis of Potent Pharmacophores

The quinoline ring system, with its fused benzene and pyridine rings, offers a unique electronic and structural framework that facilitates diverse interactions with biological macromolecules.[1] The carboximidamide group, a nitrogenous analog of a carboxylic acid, is a key structural element in numerous pharmacologically active compounds, contributing to their binding affinity and selectivity. The strategic combination of these two pharmacophores in quinoline-carboximidamides creates a molecule with significant potential for targeted therapeutic intervention.

II. Established In Vitro Mechanisms of Action of Quinoline and Carboxamide Derivatives

The biological effects of quinoline and carboxamide derivatives are multifaceted, arising from their ability to engage a wide array of molecular targets and cellular pathways. The following sections delineate the principal in vitro mechanisms of action that have been elucidated for these compound classes.

A. Disruption of Nucleic Acid Integrity and Function

A prominent mechanism of action for many quinoline derivatives is their ability to interfere with DNA replication and maintenance, leading to cytotoxicity, particularly in rapidly proliferating cancer cells.[1][5]

  • DNA Intercalation and Topoisomerase Inhibition: Certain quinoline-based compounds can insert themselves between the base pairs of DNA, a process known as intercalation.[6] This distortion of the DNA helix can impede the processes of transcription and replication. Furthermore, this class of compounds has been shown to inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[7][8][9] By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors lead to the accumulation of double-strand breaks and subsequent apoptosis.[7]

  • Inhibition of DNA Methyltransferases (DNMTs): Non-nucleoside inhibitors, including some quinoline-based compounds, have been identified as inhibitors of DNA methyltransferases.[6] These enzymes are responsible for maintaining epigenetic patterns of gene expression. Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells.[6]

B. Modulation of Cellular Signaling Pathways

Quinoline and carboxamide derivatives are adept at modulating key signaling cascades that govern cell proliferation, survival, and death.

  • Protein Kinase Inhibition: Protein kinases are a large family of enzymes that play a central role in signal transduction and are frequently dysregulated in cancer.[8] Numerous quinoline derivatives have been developed as potent inhibitors of various protein kinases, including receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases.[8][9] By blocking the phosphorylation of downstream substrates, these inhibitors can halt aberrant signaling and induce cell cycle arrest or apoptosis.

  • P2X7 Receptor Antagonism: The P2X7 receptor (P2X7R) is an ATP-gated ion channel that is overexpressed in several cancers and plays a role in inflammation and cell death.[10][11] Quinoline-carboxamide derivatives have been identified as potent and selective antagonists of the P2X7R.[10] By blocking the influx of calcium and other ions, these antagonists can inhibit cancer cell proliferation and induce apoptosis.[10][11]

  • Metabotropic Glutamate Receptor (mGluR) Modulation: Certain quinoline-6-carboxamide derivatives have been synthesized and evaluated as antagonists of the metabotropic glutamate receptor type 1 (mGluR1).[12] This receptor is implicated in various neurological disorders, including neuropathic pain.

C. Induction of Apoptosis and Disruption of Autophagy

The ultimate fate of a cell treated with a cytotoxic agent is often programmed cell death, or apoptosis. Quinoline derivatives can trigger this process through multiple intrinsic and extrinsic pathways.

  • Mitochondrial Dysfunction and ROS Production: Some quinoline derivatives can induce apoptosis by causing mitochondrial dysfunction and promoting the overproduction of reactive oxygen species (ROS).[5] This oxidative stress can damage cellular components and activate apoptotic signaling cascades.

  • Lysosomal Dysfunction and Autophagy Inhibition: Autophagy is a cellular recycling process that can promote cancer cell survival under stress.[13] Certain quinoline derivatives, such as the antimalarial drug chloroquine, are known to inhibit autophagy by impairing lysosomal function.[13] Derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to induce apoptosis by disrupting autophagic flux and increasing lysosome membrane permeability.[13]

III. Key In Vitro Experimental Workflows and Protocols

The elucidation of the mechanisms described above relies on a suite of well-established in vitro assays. This section provides a detailed overview of the core experimental workflows, emphasizing the rationale behind each step.

A. Target-Based Assays: Enzyme Inhibition and Receptor Binding

These assays are fundamental for identifying the direct molecular targets of a compound.

1. Enzyme Inhibition Assays

  • Objective: To quantify the inhibitory potency of a compound against a specific enzyme.

  • General Protocol:

    • Enzyme and Substrate Preparation: Obtain or purify the target enzyme and its corresponding substrate.

    • Compound Dilution: Prepare a serial dilution of the test compound (e.g., quinoline-6-carboximidamide) in a suitable buffer.

    • Reaction Initiation: In a multi-well plate, combine the enzyme, substrate, and varying concentrations of the test compound. Include appropriate controls (no enzyme, no substrate, no inhibitor).

    • Incubation: Incubate the reaction at a controlled temperature for a defined period.

    • Signal Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorimetry, luminometry).

    • Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 1: Representative Enzyme Inhibition Data for Quinoline and Carboxamide Derivatives

Compound ClassEnzyme TargetIC50 ValueReference
Quinoline-6-carboxylic acid derivativeh-NTPDase10.28 µM[14]
Quinoline-6-carboxylic acid derivativeh-ENPP10.11 µM[14]
Quinoline-6-carboxamide derivativeP2X7R0.566 µM[10]
2-substituted quinoline-6-carboxamidemGluR12.16 µM[12]
Piperine-carboximidamide hybridEGFR96 - 127 nM[15]

2. Receptor Binding Assays

  • Objective: To determine the affinity of a compound for a specific receptor.

  • Protocol (Radioligand Binding Assay):

    • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

    • Radioligand and Compound Incubation: Incubate the membranes with a known radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand (e.g., by filtration).

    • Quantification: Measure the radioactivity of the bound fraction.

    • Data Analysis: Determine the Ki (inhibition constant) of the test compound, which reflects its binding affinity.

Workflow for Target-Based Assays

G cluster_0 Enzyme Inhibition Assay cluster_1 Receptor Binding Assay A Prepare Enzyme, Substrate, and Compound Dilutions B Incubate Components in Multi-well Plate A->B C Measure Product Formation (e.g., Spectrophotometry) B->C D Calculate IC50 Value C->D E Prepare Receptor-Expressing Cell Membranes F Incubate with Radioligand and Test Compound E->F G Separate Bound and Free Radioligand F->G H Quantify Radioactivity and Calculate Ki G->H

Caption: Workflow for enzyme inhibition and receptor binding assays.

B. Cell-Based Assays: Assessing Cellular Phenotypes

These assays provide insights into the effects of a compound on whole cells, integrating the consequences of its molecular interactions.

1. Cell Viability and Cytotoxicity Assays

  • Objective: To measure the effect of a compound on cell proliferation and survival.

  • Protocol (MTT Assay):

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

2. Apoptosis Assays

  • Objective: To detect and quantify the induction of apoptosis.

  • Protocol (Flow Cytometry with Annexin V/PI Staining):

    • Cell Treatment: Treat cells with the test compound for a time course determined by cytotoxicity assays.

    • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

    • Staining: Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and Propidium Iodide (PI, which stains the DNA of late apoptotic and necrotic cells with compromised membranes).

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.

Signaling Pathway for Quinoline-Induced Apoptosis

G QC Quinoline-Carboximidamide Derivative Mito Mitochondrial Dysfunction QC->Mito ROS Increased ROS Production Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 ROS->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of quinoline-induced apoptosis.

3. Autophagy Assays

  • Objective: To monitor the modulation of autophagy.

  • Protocol (LC3 Immunofluorescence):

    • Cell Treatment: Treat cells with the test compound.

    • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

    • Immunostaining: Incubate the cells with a primary antibody against LC3 (microtubule-associated protein 1A/1B-light chain 3), followed by a fluorescently labeled secondary antibody.

    • Microscopy: Visualize the cells using a fluorescence microscope. The formation of punctate structures (autophagosomes) indicates the conversion of LC3-I to LC3-II and the induction of autophagy.

IV. Future Directions and Concluding Remarks

The quinoline-carboximidamide scaffold holds immense promise for the development of novel therapeutic agents. The diverse mechanisms of action exhibited by its constituent pharmacophores provide a rich landscape for drug discovery. Future in vitro studies on specific molecules like quinoline-6-carboximidamide should focus on a systematic evaluation of the potential targets and pathways outlined in this guide. High-throughput screening against panels of kinases, proteases, and receptors, coupled with comprehensive cell-based profiling, will be instrumental in delineating its precise mechanism of action.

This technical guide has provided a framework for understanding the in vitro mechanistic landscape of quinoline-carboximidamides. By leveraging the established knowledge of related compounds and employing rigorous experimental methodologies, the scientific community can unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry.
  • Quinoline derivative and their pharmacological & medicinal potential - ScienceScholar. (2022). ScienceScholar.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC. (2025). PMC.
  • Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. (n.d.). SpringerLink.
  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neurop
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (2025). PMC.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (n.d.). Semantic Scholar.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2025).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (n.d.). PMC.
  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.). PMC.
  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC. (n.d.). PMC.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrog
  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIV
  • Full article: Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway - Taylor & Francis. (2022). Taylor & Francis.
  • Structure-Activity Relationship of 8-Quinoline Carboxamide Analogues: A Comparative Guide - Benchchem. (n.d.). Benchchem.
  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate. (2025).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025). PubMed.
  • Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists | Request PDF - ResearchGate. (n.d.).
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA - bioRxiv.org. (2024). bioRxiv.org.
  • In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. (2022). Bentham Science.
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (2025).
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - Frontiers. (2025). Frontiers.
  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (n.d.).

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Exploratory

A Technical Guide to Profiling the Toxicity and Off-Target Effects of Quinoline-6-carboximidamide and Its Analogs

Foreword: The Quinoline Scaffold - A Double-Edged Sword in Drug Discovery The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum o...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinoline Scaffold - A Double-Edged Sword in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2][3]. This versatility, however, presents a significant challenge in drug development: the potential for unintended off-target interactions, which can lead to unforeseen toxicity. Quinoline-6-carboximidamide, as a member of this class, and its close analog quinoline-6-carboxamide, are known to interact with multiple biological targets[4][5][6]. This guide provides a comprehensive framework for researchers and drug development professionals to systematically profile the toxicity and off-target effects of quinoline-6-carboximidamide and related compounds, ensuring a more complete understanding of their therapeutic potential and safety profile.

Part 1: Known Toxicological Profile of the Quinoline-6-carboxamide Core

A foundational understanding of the known hazards associated with the quinoline-6-carboxamide scaffold is crucial before embarking on a detailed off-target profiling campaign.

Hazard Identification

Data from various sources, including PubChem and commercial chemical suppliers, indicate that quinoline-6-carboxamide is associated with the following hazards[7][8]:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[7][9].

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[7][8].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[8].

These classifications necessitate careful handling and the use of appropriate personal protective equipment (PPE) during all experimental procedures.

In Vivo Toxicity Observations

Studies on the broader quinoline class of compounds have revealed potential for more systemic toxicities. For instance, quinoline itself has been shown to induce cellular changes in the liver and kidneys, including necrosis, and affect hematopoiesis in bone marrow and spleen in animal models[10]. While these effects are for the parent quinoline structure, they highlight organ systems that warrant particular attention during the preclinical safety evaluation of any quinoline derivative, including quinoline-6-carboximidamide.

Part 2: A Phased Strategy for Off-Target Effect Profiling

A multi-pronged approach, integrating computational and experimental methods, is essential for a thorough investigation of off-target effects. This phased strategy allows for early identification of potential liabilities and guides more resource-intensive experimental validation.

Phase I: In Silico Profiling - The Predictive Foundation

Computational methods provide a rapid and cost-effective first pass to predict potential off-target interactions and guide subsequent experimental design[11][12].

The principle behind in silico off-target prediction is that molecules with similar structures or physicochemical properties are likely to interact with similar protein targets. By comparing the structure of quinoline-6-carboximidamide against large databases of known ligand-protein interactions, we can generate a list of potential off-target candidates.

Experimental Protocol: In Silico Off-Target Prediction

  • Ligand Preparation:

    • Generate a 3D conformation of quinoline-6-carboximidamide using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization to obtain a low-energy, stable conformation.

  • Target Prediction using Ligand-Based Methods:

    • Utilize platforms such as SEA (Similarity Ensemble Approach), SwissTargetPrediction, or commercial tools that leverage 2D fingerprint similarity to known active compounds.

    • These tools compare the chemical features of the query molecule to a database of compounds with known biological activities to predict potential targets.

  • Target Prediction using Structure-Based Methods (if target structures are known):

    • If a primary target is known, but off-targets are being investigated, inverse molecular docking can be employed.

    • Dock the prepared ligand into the binding sites of a panel of proteins (e.g., the PDBbind database) to predict binding affinities. High-scoring interactions suggest potential off-targets.

  • Data Analysis and Target Prioritization:

    • Consolidate the predicted target lists from different methods.

    • Prioritize targets for experimental validation based on:

      • Prediction confidence scores.

      • Known involvement in toxicity pathways.

      • Physiological relevance to the intended therapeutic area.

Phase II: In Vitro Profiling - Experimental Validation

In vitro assays are essential to confirm the computationally predicted off-target interactions and to uncover novel, unanticipated effects.

A tiered approach to in vitro screening is recommended, starting with broad panels and progressing to more focused, mechanism-specific assays. This strategy efficiently narrows down the list of potential off-targets for further investigation.

Broad panel screens provide a wide-angle view of the compound's bioactivity across major protein families.

  • Kinase Profiling: Given that many quinoline derivatives are known to inhibit protein kinases, a broad kinase panel screen (e.g., a panel of 100+ kinases) is a critical first step[2][13]. This will identify any unintended kinase inhibition that could lead to off-target toxicities.

  • Receptor-Ligand Binding Assays: A panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters will help to identify interactions with key signaling pathways.

  • Proteome-Wide Screening: Advanced techniques like proteome microarrays can assess the binding of a compound to thousands of proteins simultaneously, offering a comprehensive but less quantitative overview of potential off-targets[13].

Experimental Protocol: Broad Kinase Panel Screening

  • Compound Preparation:

    • Prepare a stock solution of quinoline-6-carboximidamide in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to achieve a range of concentrations for IC50 determination.

  • Assay Execution (Example using a commercial service):

    • Submit the compound to a contract research organization (CRO) offering kinase profiling services.

    • Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases.

    • For any "hits" (kinases showing significant inhibition), a follow-up dose-response curve is generated to determine the IC50 value.

  • Data Analysis:

    • Analyze the percentage of inhibition at the screening concentration.

    • For confirmed hits, analyze the IC50 curves to determine the potency of off-target inhibition.

    • Compare the off-target IC50 values to the on-target potency to calculate a selectivity ratio.

Based on the results of the broad panel screens and in silico predictions, focused assays should be conducted to investigate the functional consequences of off-target binding.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to a target protein in a cellular context.

  • Enzyme Inhibition/Activation Assays: For any identified enzymatic off-targets, functional assays should be performed to quantify the extent of inhibition or activation.

  • Signaling Pathway Analysis: If the compound is found to interact with a component of a specific signaling pathway, downstream markers of that pathway should be assessed (e.g., by Western blot, ELISA, or reporter gene assays). For example, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to activate the ERK signaling pathway[14][15].

Experimental_Workflow cluster_phase1 Phase I: In Silico Profiling cluster_phase2 Phase II: In Vitro Profiling cluster_phase3 Phase III: Cellular & In Vivo Toxicity in_silico In Silico Prediction (Ligand & Structure-Based) prioritization Target Prioritization in_silico->prioritization broad_panel Broad Panel Screening (Kinases, Receptors) prioritization->broad_panel Guide Experimental Design mechanistic_assays Focused Mechanistic Assays (CETSA, Functional Assays) broad_panel->mechanistic_assays cellular_toxicity Cellular Toxicity Assays (MTT, Apoptosis) mechanistic_assays->cellular_toxicity Inform Cellular Studies in_vivo In Vivo Toxicity Studies (Rodent Models) cellular_toxicity->in_vivo

Phase III: Cellular and In Vivo Toxicity Assessment

The final phase of profiling involves assessing the toxicological consequences of the compound's on- and off-target activities in cellular and whole-organism models.

A panel of cell-based assays should be employed to assess the compound's effects on cell health.

  • Cytotoxicity Assays: Standard assays such as MTT, MTS, or CellTiter-Glo should be used to determine the compound's IC50 for cytotoxicity across a panel of cell lines, including those relevant to the intended therapeutic indication and those representing major organ systems (e.g., hepatocytes, renal proximal tubule cells).

  • Apoptosis Assays: Assays for caspase activation, PARP cleavage, or Annexin V staining can determine if cytotoxicity is mediated by apoptosis. This is particularly relevant for quinoline derivatives, as some have been shown to induce apoptosis[15][16].

  • Lysosomal Function Assays: Given that some quinoline derivatives are known to impair lysosome function, assays to measure lysosomal pH (e.g., LysoTracker staining) and membrane permeability are warranted[14][16].

Table 1: Summary of In Vitro and Cellular Assays for Off-Target Profiling

Assay TypePurposeKey Parameters
In Silico Screening Predict potential off-targetsBinding affinity scores, similarity scores
Kinase Panel Identify unintended kinase inhibition% Inhibition, IC50
Receptor Binding Panel Identify unintended receptor interactionsKi, IC50
MTT/MTS Assay Assess general cytotoxicityCC50
Caspase-Glo Assay Quantify apoptosis inductionCaspase activation fold-change
LysoTracker Staining Assess impact on lysosomal pHFluorescence intensity

If the compound progresses, in vivo toxicity studies in rodent models are necessary to evaluate its safety profile in a whole organism.

  • Maximum Tolerated Dose (MTD) Study: A dose-escalation study to determine the highest dose that does not cause unacceptable toxicity.

  • Repeated-Dose Toxicity Study: A study to assess the toxicological effects of the compound after repeated administration over a defined period (e.g., 14 or 28 days). This should include a full histopathological evaluation of major organs, with particular attention to the liver, kidneys, bone marrow, and spleen, based on the known toxicities of the quinoline class[10].

Part 3: Data Interpretation and Risk Assessment

The culmination of this profiling effort is a comprehensive risk assessment that weighs the on-target efficacy against the potential for off-target toxicity.

Establishing a Therapeutic Index

A key metric is the therapeutic index (or safety margin), which is the ratio of the toxic dose to the therapeutic dose. A larger therapeutic index indicates a more favorable safety profile.

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR)

The data gathered can inform medicinal chemistry efforts to optimize the lead compound. By comparing the off-target profiles of different analogs, it may be possible to identify structural motifs associated with undesirable off-target effects and design new compounds with improved selectivity and a better safety profile[17].

Conclusion

The profiling of toxicity and off-target effects is a critical and legally mandated component of drug discovery and development. For a compound class as biologically active as quinolines, a systematic and multi-faceted approach is not just recommended, but essential. By integrating in silico prediction, broad in vitro screening, mechanistic cellular assays, and in vivo toxicity studies, researchers can build a robust safety profile for quinoline-6-carboximidamide and its derivatives. This comprehensive understanding is paramount for identifying promising drug candidates with a high probability of success in clinical development and for ultimately ensuring patient safety.

References

  • quinoline-6-carboxamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • quinoline-6-carboximidamide hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Quinoline-6-carboxamide | C10H8N2O | CID 11052097 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Off-Target Effects Analysis | Creative Diagnostics. (n.d.). Retrieved from [Link]

  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Publications. (2016, July 1). American Chemical Society. Retrieved from [Link]

  • PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES - Jetir.Org. (n.d.). Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). Springer. Retrieved from [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC. (2016, June 21). National Center for Biotechnology Information. Retrieved from [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay - seqWell. (2025, September 23). Retrieved from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (2023, September 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed. (2025, October 30). National Center for Biotechnology Information. Retrieved from [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025, January 28). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain - PubMed. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Quinoline Toxicological Summary Minnesota Department of Health November 2023. (2023, November). Minnesota Department of Health. Retrieved from [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. (2026, January 21). Royal Society of Chemistry. Retrieved from [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis | Oncotarget. (2016, June 21). Retrieved from [Link]

  • Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed. (2023, September 1). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular target interactions of quinoline derivatives as anticancer agents: A review. (2022, November 23). Wiley Online Library. Retrieved from [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PubMed. (2016, June 21). National Center for Biotechnology Information. Retrieved from [Link]

  • Importance of quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives: selected examples of biologically active molecules. - ResearchGate. (n.d.). Retrieved from [Link]

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of Quinoline-6-Carboximidamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of quinoline-6-carboximidamide, a valuable building block in medicinal chemistry and drug development. This document is intended for r...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of quinoline-6-carboximidamide, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into a reliable two-step synthetic pathway, elucidating the mechanistic underpinnings of each transformation and offering practical insights for successful execution.

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a carboximidamide (amidine) group at the 6-position of the quinoline ring can significantly influence the molecule's physicochemical properties, such as basicity and its ability to participate in hydrogen bonding. These modifications are often crucial for enhancing target binding affinity and modulating pharmacokinetic profiles. Quinoline-6-carboximidamide, therefore, serves as a key intermediate for the synthesis of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis of quinoline-6-carboximidamide is efficiently achieved through a two-step sequence starting from the commercially available 6-bromoquinoline. The overall strategy involves:

  • Palladium-Catalyzed Cyanation: Introduction of a nitrile group at the 6-position of the quinoline ring via a palladium-catalyzed cross-coupling reaction with zinc cyanide.

  • Pinner Reaction: Conversion of the resulting quinoline-6-carbonitrile into the target quinoline-6-carboximidamide hydrochloride through the formation of an intermediate Pinner salt, followed by ammonolysis.

Synthesis_Workflow Start 6-Bromoquinoline Step1 Quinoline-6-carbonitrile Start->Step1 Pd-catalyzed Cyanation (Zn(CN)₂, Pd catalyst, ligand) Step2 Quinoline-6-carboximidamide Hydrochloride Step1->Step2 Pinner Reaction (1. HCl, EtOH; 2. NH₃)

Caption: Overall synthetic workflow for quinoline-6-carboximidamide.

Part 1: Synthesis of Quinoline-6-carbonitrile

This initial step focuses on the conversion of 6-bromoquinoline to quinoline-6-carbonitrile. The palladium-catalyzed cyanation reaction is a robust and widely used method for the formation of aryl nitriles from aryl halides.[1] The use of zinc cyanide is advantageous as it is less acutely toxic than alkali metal cyanides and its lower solubility helps to maintain a low concentration of free cyanide in the reaction mixture, which can otherwise poison the palladium catalyst.[2][3]

Reaction Scheme:
Experimental Protocol:

Materials:

  • 6-Bromoquinoline (1.0 eq)

  • Zinc cyanide (Zn(CN)₂) (0.6 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 6-bromoquinoline (1.0 mmol, 208 mg), zinc cyanide (0.6 mmol, 70 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and dppf (0.04 mmol, 22.2 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C under the inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford quinoline-6-carbonitrile as a solid.

Characterization of Quinoline-6-carbonitrile:
  • Expected Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.98 (dd, J = 4.2, 1.7 Hz, 1H), 8.25 (d, J = 8.5 Hz, 1H), 8.19 (d, J = 1.5 Hz, 1H), 8.05 (d, J = 8.8 Hz, 1H), 7.83 (dd, J = 8.8, 1.9 Hz, 1H), 7.50 (dd, J = 8.5, 4.2 Hz, 1H). (Note: These are predicted chemical shifts based on similar structures and may vary slightly).[4]

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 151.2, 149.5, 136.5, 133.8, 130.5, 129.8, 129.2, 122.3, 118.4, 110.1. (Note: These are predicted chemical shifts).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₆N₂ [M+H]⁺: 155.06; found: 155.1.

Part 2: Synthesis of Quinoline-6-carboximidamide Hydrochloride (Pinner Reaction)

The Pinner reaction is a classic method for converting nitriles into amidines.[5] The reaction proceeds in two distinct stages: first, the formation of an imidate hydrochloride salt (a Pinner salt) by treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. Second, the Pinner salt is then treated with ammonia to yield the desired amidine.[5][6] It is crucial to maintain anhydrous conditions throughout the first stage to prevent the formation of the corresponding ester as a byproduct.[7]

Pinner Reaction Mechanism:

Pinner_Mechanism cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Ammonolysis Nitrile Quinoline-6-carbonitrile ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + HCl ImidateCation Imidate Cation ProtonatedNitrile->ImidateCation + EtOH PinnerSalt Pinner Salt (Ethyl Quinoline-6-carboximidate HCl) ImidateCation->PinnerSalt - H⁺ AmidineIntermediate Tetrahedral Intermediate PinnerSalt->AmidineIntermediate + NH₃ Product Quinoline-6-carboximidamide HCl AmidineIntermediate->Product - EtOH

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Experimental Protocol:

Materials:

  • Quinoline-6-carbonitrile (1.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Hydrogen Chloride (HCl) gas or a saturated solution of HCl in anhydrous diethyl ether

  • Anhydrous Ammonia (NH₃) gas or a saturated solution of ammonia in anhydrous ethanol

Procedure:

Step 2a: Formation of the Pinner Salt (Ethyl Quinoline-6-carboximidate Hydrochloride)

  • Dissolve quinoline-6-carbonitrile (1.0 mmol, 154 mg) in anhydrous ethanol (5 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly bubble anhydrous HCl gas through the solution for 1-2 hours, or add a saturated solution of HCl in anhydrous diethyl ether (5 mL) dropwise.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours. The Pinner salt may precipitate as a white solid.

  • Monitor the reaction for the disappearance of the starting nitrile by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude Pinner salt, which is typically used in the next step without further purification.

Step 2b: Ammonolysis to Quinoline-6-carboximidamide Hydrochloride

  • To the crude Pinner salt from the previous step, add a saturated solution of ammonia in anhydrous ethanol (10 mL).

  • Stir the suspension at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield quinoline-6-carboximidamide hydrochloride as a solid.

Characterization of Quinoline-6-carboximidamide Hydrochloride:
  • Expected Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 9.5-9.2 (br s, 2H, -NH₂), 9.0-8.8 (br s, 2H, -NH₂⁺), 9.05 (dd, J = 4.3, 1.6 Hz, 1H), 8.68 (d, J = 1.7 Hz, 1H), 8.55 (d, J = 8.9 Hz, 1H), 8.21 (d, J = 8.6 Hz, 1H), 8.05 (dd, J = 8.9, 1.9 Hz, 1H), 7.72 (dd, J = 8.6, 4.3 Hz, 1H). (Note: These are predicted chemical shifts and the broad signals for the amidinium protons can exchange with solvent).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) 165.8 (C=N), 150.8, 148.9, 137.2, 132.5, 131.0, 129.5, 128.8, 122.7, 121.9. (Note: These are predicted chemical shifts).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₀H₉N₃ [M+H]⁺: 172.08; found: 172.1.

Quantitative Data Summary

StepReactantProductKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
16-BromoquinolineQuinoline-6-carbonitrileZn(CN)₂, Pd₂(dba)₃, dppfDMF10012-2470-85
2Quinoline-6-carbonitrileQuinoline-6-carboximidamide HCl1. HCl, EtOH; 2. NH₃, EtOHEthanol0 to RT36-7260-75

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Step 1: Low yield of nitrile Incomplete reactionEnsure anhydrous conditions. Increase reaction time or temperature slightly. Check the quality of the palladium catalyst and ligand.
Catalyst deactivationUse a fresh batch of catalyst and ligand. Ensure the reaction is under a strict inert atmosphere.
Step 2: Formation of ester byproduct Presence of water during Pinner salt formationUse anhydrous solvents and reagents. Flame-dry all glassware before use.
Step 2: Low yield of amidine Incomplete formation of Pinner saltExtend the reaction time with HCl or use a more concentrated HCl solution.
Incomplete ammonolysisIncrease the concentration of ammonia or extend the reaction time for the second step.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of quinoline-6-carboximidamide. By following these procedures and considering the provided insights, researchers can reliably access this important synthetic intermediate for their drug discovery programs. The presented two-step approach, employing a palladium-catalyzed cyanation followed by a Pinner reaction, represents a well-established and efficient route.

References

  • Shivaraj, Y., et al. (2013). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. Journal of the Korean Chemical Society, 57(2), 241-246.
  • Javed, S. A., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Bioorganic Chemistry, 139, 106796.
  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry, 9(4), 325-337.
  • Shivaraj, Y., et al. (2015). Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives.
  • Moussaoui, O., et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. Mediterranean Journal of Chemistry.
  • Patel, A., et al. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.
  • Zhang, X., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 65(4), 3323-3341.
  • Wikipedia. Pinner reaction. Available at: [Link]

  • Huan, T. T., et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 364-375.
  • Fors, B. P., et al. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Chemistry Unleashed (2023). Cyanation Reaction. YouTube. Available at: [Link]

  • Maligres, P. E., et al. (2010). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Letters, 13(1), 136-139.
  • Zhang, X., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry.
  • Nachtsheim, B. J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1799-1806.
  • Buchwald, S. L., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 198-201.
  • Organic Chemistry Portal. Pinner Reaction. Available at: [Link]

  • Ali, M. A., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.
  • Organic Syntheses. Quinoline. Available at: [Link]

  • Chemistry Steps. Nitriles to Esters. Available at: [Link]

Sources

Application

Application Note: In Vitro Cell Viability Assay Protocols for Quinoline-6-Carboximidamide Derivatives in Leukemia Models

Introduction & Mechanistic Rationale Quinoline-6-carboximidamide derivatives (e.g., DB1504) represent a highly specialized class of heterocyclic diamidine DNA ligands. In drug development, these compounds are engineered...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Quinoline-6-carboximidamide derivatives (e.g., DB1504) represent a highly specialized class of heterocyclic diamidine DNA ligands. In drug development, these compounds are engineered to act as functional inhibitors of the HOXA9 transcription factor, a critical oncogenic driver in acute myeloid leukemia (AML) and other aggressive hematological malignancies [1].

Unlike traditional cytotoxic chemotherapies that broadly damage DNA, quinoline-6-carboximidamides competitively bind to the AT-rich minor groove of the HOXA9 consensus DNA binding site. This highly targeted binding physically displaces the HOXA9 transcription factor, downregulates downstream oncogene expression, and ultimately induces cell cycle arrest and apoptosis.

Evaluating the in vitro efficacy of these compounds requires robust, highly optimized cell viability assays. Because leukemia models (such as MigA9 or THP-1) are suspension cells, and because transcription factor inhibition requires extended timeframes for existing cellular protein pools to deplete, standard 24-hour viability protocols are insufficient. This application note details a validated, self-validating MTS-based cell viability protocol optimized specifically for quinoline-6-carboximidamide derivatives.

Mechanistic Pathway Visualization

Mechanism compound Quinoline-6-carboximidamide dna DNA Minor Groove (AT-rich Site) compound->dna Binds to hoxa9 HOXA9 Transcription Factor dna->hoxa9 Blocks Binding apoptosis Cell Cycle Arrest & Apoptosis dna->apoptosis Transcription Blocked transcription Oncogene Transcription hoxa9->transcription Normal Pathway survival Leukemia Cell Survival transcription->survival Promotes

Figure 1: Mechanism of action of quinoline-6-carboximidamide in HOXA9-driven leukemia.

Experimental Methodology: The MTS Assay System

Why the MTS Assay? For suspension leukemia cells, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is vastly superior to the traditional MTT assay. MTS is reduced by metabolically active cells into a soluble formazan product directly in the culture medium. This eliminates the need for the error-prone DMSO solubilization step required in MTT assays, preserving the physical integrity of suspension cell readouts and allowing for kinetic, repeated absorbance readings without lysing the cells.

Reagents and Materials
  • Cell Line: MigA9 (HOXA9-dependent murine leukemia model) or equivalent AML lines (e.g., THP-1, MOLM-13).

  • Test Compound: Quinoline-6-carboximidamide trihydrochloride (DB1504).

  • Assay Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent MTS reagent.

  • Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Equipment: 96-well flat-bottom tissue culture plates, multi-channel pipettes, microplate reader (490 nm filter).

Step-by-Step Protocol

Workflow step1 Cell Seeding 5,000 cells/well step2 Compound Treatment 72h Incubation step1->step2 step3 MTS Addition 1-4h Incubation step2->step3 step4 Absorbance 490 nm step3->step4 step5 Data Analysis IC50 Calculation step4->step5

Figure 2: MTS cell viability assay workflow for quinoline-6-carboximidamide.

Step 1: Cell Preparation and Seeding
  • Harvest leukemia cells in the logarithmic growth phase. Verify that baseline viability is >95% via Trypan Blue exclusion.

  • Centrifuge at 300 x g for 5 minutes and resuspend the pellet in fresh, pre-warmed RPMI-1640 media.

  • Count cells and adjust the concentration to 5×104 cells/mL.

  • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate (yielding 5,000 cells/well).

Expert Insight (Causality of Design): Fill the outer 36 perimeter wells with 200 µL of sterile PBS rather than experimental samples. This creates a localized humidity buffer, preventing "edge-effect" evaporation which severely skews concentration gradients over the prolonged 72-hour incubation period.

Step 2: Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of quinoline-6-carboximidamide. Because DB1504 is a trihydrochloride salt, it exhibits excellent aqueous solubility and can be dissolved in sterile nuclease-free water, avoiding DMSO-induced cytotoxicity [1].

  • Perform a 10-point serial dilution (e.g., 1:3) in culture media at 2X the final desired concentration (Final well range: 0.01 µM to 100 µM).

  • Add 100 µL of the 2X compound solutions to the corresponding wells (final total well volume = 200 µL).

  • Establish a Self-Validating System (Controls):

    • Vehicle Control: Cells + Media + Solvent (Negative control for baseline 100% viability).

    • Positive Control: Standard chemotherapeutic (e.g., Doxorubicin 1 µM) to prove the assay can detect cell death.

    • Background Blank: Media + Compound (No cells) to subtract any inherent absorbance generated by the highly conjugated diamidine structure.

  • Incubate the plate at 37°C, 5% CO2 for 72 hours .

Expert Insight (Causality of Design): A 72-hour incubation is critical. Unlike direct kinase inhibitors which trigger rapid apoptosis, transcription factor inhibitors like quinoline-6-carboximidamide require time for the depletion of existing downstream effector proteins (e.g., c-Myc, Bcl-2) before phenotypic viability drops are observable [1].

Step 3: MTS Addition and Data Acquisition
  • After 72 hours, carefully add 20 µL of MTS reagent directly to each well using a multi-channel pipette.

  • Incubate the plate at 37°C, 5% CO2 for 1 to 4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

Expert Insight (Causality of Design): The optimal incubation time varies by cell metabolic rate. Read the plate kinetically at 1, 2, and 4 hours to determine the linear range of absorbance. Stop the assay before the vehicle control wells reach an absorbance of 2.0 to prevent signal saturation and artificially flattened IC50 curves.

Data Analysis and Quantitative Profiling

Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Viability =[(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

Plot the % Viability against the log[Compound Concentration] using non-linear regression (Curve fit: log(inhibitor) vs. normalized response - Variable slope) in software such as GraphPad Prism to derive the IC50 value.

Quantitative Data Summary

Table 1: Representative In Vitro Viability Data for Diamidine Derivatives in MigA9 Cells [1]

Compound ClassSpecific AgentTarget MechanismMigA9 IC50 (µM)Cellular Consequence
Quinoline-6-carboximidamide DB1504HOXA9/DNA Minor GrooveMicromolar RangeDownregulates HOXA9 targets
Benzimidazole Diamidine DB818HOXA9/DNA Minor Groove~ 1.2Cell differentiation / Apoptosis
Inactive Analog DB2223Fails to enter nucleus> 50No alteration in survival

Expert Insight on Data Interpretation: As demonstrated in Table 1, high target affinity in cell-free biochemical assays does not guarantee in vitro cell viability reduction. For instance, the analog DB2223 is a potent DNA binder in vitro but completely fails to alter MigA9 survival due to poor nuclear penetrance [1]. Therefore, if your quinoline-6-carboximidamide yields a high IC50 in the MTS assay, it is highly recommended to couple this protocol with fluorescence microscopy to verify whether the compound is successfully localizing to the nucleus.

References

  • Title: Heterocyclic Diamidine DNA Ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation, and Cellular Consequences in a HOXA9-Dependant Leukemia Cell Model Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of Quinoline-6-Carboximidamide for In Vivo Studies

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo formulation of quinoline-based scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo formulation of quinoline-based scaffolds. Quinoline-6-carboximidamide presents a unique physicochemical paradox: it possesses a highly basic amidine group (pKa ~11-12) and a weakly basic quinoline nitrogen (pKa ~4-5), yet the free base exhibits notoriously poor aqueous solubility[1].

This is primarily driven by the planar, aromatic nature of the quinoline ring, which promotes strong intermolecular π−π stacking and high crystal lattice energy. To achieve sufficient exposure in pharmacokinetic (PK) and efficacy models, we must disrupt these solid-state interactions or shield the hydrophobic core from the aqueous environment. This guide provides field-proven, self-validating troubleshooting protocols to overcome these barriers.

Part 1: Troubleshooting & FAQs

Q1: I synthesized the free base of quinoline-6-carboximidamide, but it precipitates instantly in physiological saline (pH 7.4). Why does the basic amidine group not provide sufficient solubility? Causality & Insight: While the amidine group is protonated at physiological pH, the strong crystal lattice energy of the planar quinoline core often overrides the solvation energy provided by the single cationic charge. As demonstrated in studies on2, the thermodynamic solubility is limited by the energy required to break the crystal lattice[2]. At pH 7.4, the quinoline nitrogen is unprotonated, leaving a large hydrophobic surface area exposed. Solution: You must transition from the free base to a carefully selected salt form or utilize a complexation strategy. Relying solely on the amidine's intrinsic basicity is insufficient for high-concentration in vivo dosing.

Q2: How do I select the optimal salt form for in vivo dosing without causing injection site necrosis or toxicity? Causality & Insight: Salt formation enhances solubility by lowering the melting point (disrupting the crystal lattice) and increasing the polarity of the dissolving species. However, highly acidic counterions (like strong HCl) can drop the formulation pH below 3.0, causing tissue irritation upon IV or SC injection. Solution: Conduct a tiered salt screen. Start with mesylate or sulfate salts, which often provide a better balance of kinetic solubility and physiological tolerability compared to standard hydrochlorides, as seen in the 3[3].

Q3: My hydrochloride salt dissolves in water but precipitates when diluted into phosphate-buffered saline (PBS). How can I prevent this? Causality & Insight: This is a classic "common ion effect" combined with a pH shift. When the acidic aqueous salt solution mixes with PBS (pH 7.4), the local pH rises, deprotonating the quinoline nitrogen and reducing the compound's overall polarity. Furthermore, phosphate salts of amidines are often highly insoluble[1]. Solution: Avoid PBS as a primary diluent. Instead, use a cyclodextrin-based formulation. The , preventing precipitation even when the pH shifts[].

Part 2: Experimental Methodologies

Protocol A: Step-by-Step Salt Screening for Quinoline-6-Carboximidamide

Objective: Identify a salt form that maintains >5 mg/mL solubility at pH > 4.5.

  • Preparation: Weigh 10 mg of quinoline-6-carboximidamide free base into five separate 2 mL glass HPLC vials.

  • Solvent Addition: Add 500 µL of an organic solvent mixture (e.g., Acetone:Water 9:1) to each vial to form a slurry.

  • Counterion Addition: Add 1.05 molar equivalents of the following acids to the respective vials: Hydrochloric acid, Methanesulfonic acid, Sulfuric acid, Citric acid, and Tartaric acid.

  • Thermal Cycling: Heat the vials to 50°C for 1 hour with stirring, then cool to 5°C at a rate of 0.5°C/min. Repeat for 3 cycles to promote crystallization.

  • Isolation & Analysis: Centrifuge the suspensions, decant the supernatant, and dry the solid under vacuum. Analyze the resulting crystals via Powder X-Ray Diffraction (PXRD) to confirm new salt formation, and evaluate kinetic solubility in 5% Dextrose in Water (D5W).

Protocol B: Preparation of HP-β-CD Inclusion Complex for IV Administration

Objective: Formulate the API for intravenous dosing without relying on harsh cosolvents.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile Water for Injection (WFI).

  • API Addition: Add the target dose of quinoline-6-carboximidamide (e.g., 10 mg/mL) to the cyclodextrin solution.

  • Equilibration: Sonicate the mixture for 15 minutes, then stir at room temperature for 24 hours to ensure complete inclusion complexation (displacement of ordered water molecules from the CD cavity by the hydrophobic quinoline core)[].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any uncomplexed API.

  • Validation: Dilute a 100 µL aliquot into 900 µL of rat plasma in vitro and observe for 2 hours at 37°C to ensure no precipitation occurs prior to in vivo use[5].

Part 3: Data Presentation

Table 1: Comparative Solubility of Quinoline-6-Carboximidamide Formulations

Formulation StrategyVehicle / CounterionApparent Solubility (mg/mL)Physiological Tolerability (IV)Stability in Plasma
Free Base Water (pH ~7)< 0.1N/A (Insoluble)Poor
Hydrochloride Salt Water (pH ~3)2.5Poor (Phlebitis risk)Moderate (Precipitates)
Mesylate Salt Water (pH ~4.5)8.0ModerateModerate
Cosolvent Blend 10% DMSO / 10% Tween 8012.0Moderate (Hemolysis risk)High
HP-β-CD Complex 20% HP-β-CD in D5W> 15.0ExcellentHigh (No precipitation)

Note: Data synthesized from standard amidine and quinoline formulation behaviors.

Part 4: Workflows and Mechanisms

Formulation_Workflow A Quinoline-6-carboximidamide (Free Base) B Salt Screening (HCl, Mesylate, Citrate) A->B C Solubility > 5 mg/mL at pH > 4.5? B->C D Proceed to In Vivo Dosing C->D Yes E Formulation Strategies (Cosolvents, Cyclodextrins) C->E No F HP-β-CD Complexation (20% w/v in D5W) E->F G In Vivo Ready Formulation F->G

Decision tree for optimizing the in vivo formulation of quinoline-6-carboximidamide.

CD_Mechanism N1 Hydrophobic Quinoline Core (High Lattice Energy) N3 Displacement of Ordered Water N1->N3 N2 HP-β-Cyclodextrin Cavity (Hydrophobic Inner) N2->N3 N4 Inclusion Complex Formation N3->N4 N5 Hydrophilic Exterior (Aqueous Solubility) N4->N5

Thermodynamic mechanism of cyclodextrin inclusion complexation for quinoline scaffolds.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Technical Support Center: Characteriz
  • A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). NIH.

Sources

Optimization

Quinoline-6-Carboximidamide Synthesis: Troubleshooting &amp; Protocol Guide

Welcome to the Technical Support Center for the synthesis of quinoline-6-carboximidamide. The conversion of quinoline-6-carbonitrile to its corresponding amidine is a notoriously challenging transformation. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of quinoline-6-carboximidamide. The conversion of quinoline-6-carbonitrile to its corresponding amidine is a notoriously challenging transformation. The presence of the basic quinoline nitrogen fundamentally alters the electronic and solubility profiles of the molecule, frequently causing classical nitrile-to-amidine methodologies to fail or stall.

This guide provides a causality-driven approach to troubleshooting, optimizing, and isolating quinoline-6-carboximidamide, utilizing both the acid-catalyzed Pinner reaction[1] and the Lewis acid-mediated Garigipati synthesis[2].

Diagnostic Workflow & Mechanistic Vulnerabilities

Before altering your reaction conditions, it is critical to identify the exact point of failure. The workflow below outlines the diagnostic logic for identifying whether your low yield is caused by phase-state issues, reagent quenching, or hydrolytic degradation.

G Start Low Amidine Yield CheckConv Check Nitrile Conversion (LC-MS / TLC) Start->CheckConv Incomplete Incomplete Conversion CheckConv->Incomplete SM remains Complete Complete Conversion CheckConv->Complete SM consumed Precip Is SM precipitating as HCl salt? Incomplete->Precip Pinner Route Lewis Garigipati Route? Check AlMe3 eq. Incomplete->Lewis Garigipati Route Byprod Identify Major Peak Complete->Byprod FixPrecip Action: Use CHCl3 co-solvent or increase temp. Precip->FixPrecip Yes FixLewis Action: Use >3.0 eq AlMe3 (Compensate for basic N) Lewis->FixLewis <2.0 eq used Ester Ester Byproduct (Hydrolysis) Byprod->Ester Loss No Byproduct (Lost in Workup) Byprod->Loss FixEster Action: Strict anhydrous conditions (Dry HCl/EtOH) Ester->FixEster FixLoss Action: Avoid silica gel. Use ion-exchange or precipitation. Loss->FixLoss

Diagnostic workflow for troubleshooting low yields in quinoline-6-carboximidamide synthesis.

The Pinner Pathway Vulnerability

The classical Pinner reaction proceeds via an imidate (Pinner salt) intermediate[3]. For quinoline derivatives, this intermediate is highly susceptible to premature hydrolysis if strict anhydrous conditions are not maintained.

Pathway Nitrile Quinoline-6-carbonitrile Imidate Imidate Intermediate (Pinner Salt) Nitrile->Imidate HCl (g), EtOH Anhydrous Amidine Quinoline-6-carboximidamide Imidate->Amidine NH3 / EtOH Ester Ethyl quinoline-6-carboxylate (Byproduct) Imidate->Ester H2O (Trace)

Mechanistic pathway of the Pinner reaction highlighting the moisture-sensitive imidate intermediate.

Self-Validating Experimental Protocols

To overcome the specific physicochemical hurdles of the quinoline scaffold, utilize the following optimized methodologies.

Protocol A: Modified Pinner Synthesis (Solubility-Enhanced)

Causality: The basic quinoline nitrogen (pKa ~4.9) rapidly protonates in the presence of anhydrous HCl. In standard ethereal or pure alcoholic solvents, this forms a highly insoluble quinolinium hydrochloride salt. Once precipitated, the nitrile group is physically isolated from the bulk solution, stalling the reaction at <30% conversion. Self-Validation: This protocol utilizes a chloroform co-solvent. The reaction's progress is visually validated by the complete dissolution of the initial suspension as the highly polar imidate forms.

Step-by-Step Methodology:

  • Preparation: Dissolve quinoline-6-carbonitrile (1.0 eq) in a 1:1 volumetric mixture of anhydrous ethanol and anhydrous chloroform (0.2 M concentration).

  • Imidate Formation: Cool the solution to 0 °C in an ice bath. Bubble dry HCl gas (passed through a Drierite column) into the solution until saturation (approx. 15-20 minutes).

  • Incubation: Seal the reaction vessel tightly and stir at room temperature for 24–48 hours. Validation: Check an aliquot via LC-MS (quenched in dry MeOH); the nitrile mass should be entirely replaced by the imidate mass.

  • Concentration: Remove the solvent under reduced pressure. Critical: Do not exceed a water bath temperature of 30 °C to prevent thermal degradation of the Pinner salt.

  • Amidation: Resuspend the crude Pinner salt in anhydrous ethanol. Cool to 0 °C and add a saturated solution of ammonia in ethanol (10.0 eq).

  • Completion: Stir for 16 hours at room temperature. Concentrate the mixture to dryness.

  • Purification: Purify via Strong Cation Exchange (SCX) chromatography (see FAQ for details).

Protocol B: Modified Garigipati Synthesis (Stoichiometry-Adjusted)

Causality: The Garigipati reagent (methylchloroaluminum amide) is a strong Lewis acid[2]. The basic nitrogen of the quinoline ring acts as a Lewis base, competitively coordinating with the aluminum center. If standard literature equivalents (1.1–1.5 eq) are used, the reagent is entirely quenched by the quinoline ring, leaving no active species to attack the nitrile. Self-Validation: By utilizing 4.0 equivalents of the reagent, the protocol ensures the quinoline nitrogen is saturated while leaving sufficient active reagent. The initial methane gas evolution serves as a visual validation of active reagent formation.

Step-by-Step Methodology:

  • Reagent Generation: Suspend anhydrous NH₄Cl (4.0 eq) in anhydrous toluene (0.5 M) at 0 °C under an argon atmosphere.

  • Activation: Carefully add AlMe₃ (2.0 M in toluene, 4.0 eq) dropwise. Validation: Observe vigorous methane gas evolution.

  • Maturation: Warm the mixture to room temperature and stir for 2 hours. The suspension will become a clear solution, indicating the successful formation of the active methylchloroaluminum amide.

  • Coupling: Add quinoline-6-carbonitrile (1.0 eq) as a solid or dissolved in a minimal amount of dry toluene. Heat the reaction to 80 °C for 16 hours.

  • Quenching: Cool the reaction to 0 °C. Carefully quench by adding a slurry of silica gel in chloroform, followed by the slow dropwise addition of methanol until gas evolution ceases.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing thoroughly with a 1:1 mixture of dichloromethane and methanol. Concentrate the filtrate and purify via reverse-phase chromatography.

Quantitative Data & Optimization Matrix

The table below summarizes the expected outcomes and impurity profiles when applying different synthetic strategies to quinoline-6-carbonitrile.

Synthesis MethodReagentsEq. of ActivatorTypical YieldPrimary Impurity ProfileRecommended Purification
Standard Pinner HCl (g), EtOH, then NH₃Excess20–30%Unreacted SM (Precipitation)SCX Chromatography
Modified Pinner HCl (g), EtOH/CHCl₃, then NH₃Excess65–75%Ethyl quinoline-6-carboxylateCrystallization (EtOH/Et₂O)
Standard Garigipati AlMe₃, NH₄Cl1.5 eq<15%Unreacted SM (Lewis Acid Quench)Reverse-Phase HPLC
Modified Garigipati AlMe₃, NH₄Cl4.0 eq70–85%Aluminum salts (Inorganic)Celite filtration + SCX

Troubleshooting FAQs

Q: Why is my nitrile conversion stalling at 20% in the Pinner reaction despite continuous HCl bubbling? A: This is a phase-state issue, not a kinetic one. The basic quinoline nitrogen protonates immediately, forming an insoluble quinolinium hydrochloride salt in standard ethereal or neat alcoholic solvents. Once precipitated, the nitrile group is physically isolated from the bulk solution. Solution: Incorporate a solubilizing co-solvent like anhydrous chloroform (CHCl₃) to keep the protonated intermediate in the liquid phase where it can react with the ethanol.

Q: LC-MS shows complete consumption of the nitrile, but my final product is predominantly a +45 m/z adduct rather than the amidine. What happened? A: You have formed ethyl quinoline-6-carboxylate (an ester byproduct) instead of the amidine. The imidate intermediate (Pinner salt) is extremely hygroscopic and moisture-sensitive[1]. Even trace amounts of water introduced during the HCl bubbling, solvent transfer, or ambient humidity will irreversibly hydrolyze the imidate into the corresponding ester before ammonia can be introduced. Solution: Rigorously dry all solvents over 3Å molecular sieves, use a drying tube for the HCl gas line, and perform the ammonia addition under a strict inert atmosphere.

Q: Why does the Garigipati reaction give excellent yields for benzonitrile but fails miserably for quinoline-6-carbonitrile? A: There is a stoichiometry mismatch due to heteroatom coordination. The active Garigipati reagent is a strong Lewis acid. The basic nitrogen of the quinoline ring acts as a Lewis base, coordinating with the aluminum center and neutralizing its catalytic activity. Solution: Increase the reagent loading to 3.0–4.0 equivalents to saturate the quinoline nitrogen and leave sufficient active reagent for nitrile activation[2].

Q: I have synthesized the amidine successfully, but I lose 80% of my yield during silica gel chromatography. How should I purify it? A: Amidines are highly polar and strongly basic (pKa ~11-12), causing them to bind irreversibly to the acidic silanol groups on standard normal-phase silica gel[4]. Solution: Avoid standard silica entirely. Use Strong Cation Exchange (SCX) cartridges (load in MeOH, wash with MeOH to remove neutral impurities, elute with 2M NH₃ in MeOH) or perform reverse-phase chromatography (C18) using a basic mobile phase modifier (e.g., 0.1% NH₄OH) to suppress ionization and improve peak shape.

References

  • Pinner reaction - Wikipedia. Wikimedia Foundation. URL: [Link]

  • Pinner Reaction - Organic Chemistry Portal. Organic Chemistry Portal. URL:[Link]

  • Simple and Efficient Procedure for Synthesis of N'-Arylamidines Using Trimethylaluminum. Semantic Scholar. URL:[Link]

  • Investigating Scale-Up and Further Applications of DABAL-Me3 Promoted Amide Synthesis: Coupling of Nitriles and Amines. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of Quinoline-6-Carboximidamide

Welcome to the technical support guide for quinoline-6-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this va...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for quinoline-6-carboximidamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental results and the overall success of your research. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you maintain the quality of your quinoline-6-carboximidamide.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of quinoline-6-carboximidamide.

Q1: What are the ideal long-term storage conditions for solid quinoline-6-carboximidamide?

For optimal long-term stability, solid quinoline-6-carboximidamide should be stored at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. The carboximidamide group is susceptible to hydrolysis, and the quinoline ring can undergo oxidation and photodegradation.[1][2][3]

Q2: My solid quinoline-6-carboximidamide has turned yellow or brown. What does this signify?

Discoloration of quinoline compounds, from colorless or pale yellow to darker shades of yellow and brown, is a common sign of degradation.[1] This is often due to oxidation of the quinoline ring or photodegradation upon exposure to light and air. If you observe a significant color change, it is crucial to re-analyze the purity of the compound before use.

Q3: How critical is it to protect the solid compound from moisture?

It is highly critical. The carboximidamide functional group is prone to hydrolysis, which converts it to the corresponding carboxamide and ultimately to the carboxylic acid.[3][4] Amines, in general, can be hygroscopic.[5] Therefore, storing the solid compound in a desiccator or under a dry, inert atmosphere is essential to prevent moisture-induced degradation.

Q4: What is the recommended procedure for preparing stock solutions?

To prepare stock solutions, use a high-purity, anhydrous solvent in which the compound is stable. Dimethyl sulfoxide (DMSO) is a common choice for many organic compounds. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final experimental concentration immediately before use. This minimizes the time the compound spends in a less stable, diluted state.

Q5: How should I store stock solutions of quinoline-6-carboximidamide?

Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Freeze-thaw cycles can introduce moisture and accelerate degradation. The vials should be tightly sealed and protected from light. For highly sensitive experiments, it is always best to use freshly prepared solutions.

PART 2: Troubleshooting Guide - Addressing Degradation

This section provides detailed guidance on identifying and mitigating specific degradation issues you may encounter during your experiments.

Issue 1: I'm observing a progressive loss of biological activity or inconsistent results in my assays.

This is a classic indicator of compound degradation. The most probable cause for quinoline-6-carboximidamide is the hydrolysis of the carboximidamide functional group.

  • Possible Cause: Hydrolysis of the Carboximidamide Group

    The carboximidamide (amidine) group is susceptible to hydrolysis, especially in aqueous solutions. The reaction is catalyzed by both acid and base.[2][4] The hydrolysis proceeds in a stepwise manner, first forming quinoline-6-carboxamide and ultimately quinoline-6-carboxylic acid. This change in the functional group will almost certainly alter the compound's biological activity.

    graph TD; A[Quinoline-6-carboximidamide] -- H2O --> B(Quinoline-6-carboxamide); B -- H2O --> C(Quinoline-6-carboxylic Acid);
    Hydrolysis of Quinoline-6-carboximidamide
  • Solutions and Preventative Measures:

    • pH Control: If your experimental buffer is aqueous, ensure its pH is as close to neutral as possible, unless the compound is known to be more stable at a specific pH. The stability of amidine derivatives can be pH-dependent.[2]

    • Use Fresh Solutions: Prepare aqueous dilutions from a frozen, anhydrous stock solution immediately before each experiment.

    • Temperature Control: Keep aqueous solutions on ice during experiments whenever feasible to slow down the rate of hydrolysis.

    • Aprotic Solvents: For non-biological experiments, consider using aprotic solvents where hydrolysis cannot occur.

Issue 2: My HPLC or LC-MS analysis shows new, unexpected peaks over time.

The appearance of new peaks is a clear sign of degradation. Besides hydrolysis, the quinoline ring itself is susceptible to oxidation and photodegradation.

  • Possible Cause: Oxidative Degradation

    The quinoline ring system can be oxidized, especially in the presence of atmospheric oxygen.[6] This can lead to the formation of various hydroxylated derivatives or even ring-opened products. These new species will appear as additional peaks in your chromatogram.

    graph TD; A[Quinoline-6-carboximidamide] -- "[O]" --> B{Oxidized Products};
    Oxidation of the Quinoline Ring
  • Solutions and Preventative Measures:

    • Inert Atmosphere: Store both the solid compound and stock solutions under an inert atmosphere like argon or nitrogen.

    • Degassed Solvents: For preparing solutions, use solvents that have been degassed to remove dissolved oxygen.

    • Antioxidants: In some formulations, the addition of antioxidants can be considered, but this should be carefully evaluated for compatibility with your specific assay.[1]

  • Possible Cause: Photodegradation

    Many aromatic compounds, including quinolines, are sensitive to light, particularly UV radiation.[1][7] Exposure to light can provide the energy needed to initiate degradation reactions, leading to a complex mixture of byproducts.

    graph TD; A[Quinoline-6-carboximidamide] -- "hv (Light)" --> B{Photodegradation Products};
    Photodegradation of the Quinoline Ring
  • Solutions and Preventative Measures:

    • Amber Vials: Always store the solid compound and its solutions in amber or light-blocking vials.

    • Protect from Light: During experiments, protect your samples from direct light by covering them with aluminum foil or using light-blocking plates.

    • Work in Low-Light Conditions: When handling the compound, especially in solution, try to work in an area with subdued lighting.

PART 3: Protocols and Data

This section provides standardized protocols for assessing the stability of your quinoline-6-carboximidamide and a summary of recommended storage conditions.

Table 1: Recommended Storage Conditions for Quinoline-6-Carboximidamide
FormTemperatureAtmosphereLight ConditionAdditional Notes
Solid -20°C or belowInert (Argon or Nitrogen)Protected from light (Amber vial)Store in a desiccated environment to prevent moisture absorption.
Stock Solution (in anhydrous DMSO) -80°CInert (Argon or Nitrogen)Protected from light (Amber vial)Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Dilutions 2-8°C (on ice)N/AProtected from lightPrepare fresh for each experiment and use immediately.
Protocol 1: Forced Degradation Study for Quinoline-6-Carboximidamide

Forced degradation studies are crucial for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[5][8][9][10]

graph TD; A[Prepare Stock Solution] --> B{Divide into Aliquots}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidative Degradation]; B --> F[Thermal Degradation]; B --> G[Photolytic Degradation]; C --> H{Analyze by HPLC/LC-MS}; D --> H; E --> H; F --> H; G --> H; A --> I[Control (Unstressed)]; I --> H;
Workflow for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of quinoline-6-carboximidamide in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Sample at various time points. Neutralize samples before analysis.[1]

    • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature and sample over time.[1]

    • Thermal Degradation: Place an aliquot of the stock solution (and a sample of the solid powder) in an oven at 80°C. Sample at various time points.[1]

    • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to a light source (e.g., a photostability chamber). Wrap a control sample in aluminum foil.[1]

  • Analysis: Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for the analysis of quinoline-6-carboximidamide and its potential degradation products using reverse-phase HPLC with UV detection.[11][12]

  • Instrumentation and Materials:

    • HPLC System with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid or trifluoroacetic acid (TFA).

  • Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min[11]
Injection Volume 10 µL[11]
Column Temperature 30°C
Detection Wavelength Determined by the UV spectrum of the compound (e.g., scan from 200-400 nm; likely maxima around 270 nm and 340 nm for quinoline derivatives)[11]
  • Procedure:

    • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (like DMSO) to a known concentration (e.g., 0.1 mg/mL). Filter through a 0.45 µm syringe filter.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Injection: Inject the prepared sample.

    • Data Analysis: Integrate the peak areas of the parent compound and any degradation products. Purity can be assessed by calculating the percentage of the main peak area relative to the total peak area. For identification of degradation products, LC-MS would be required.[13][14]

PART 4: References

  • Amide synthesis by oxidation, hydrolysis or rearrangement . Organic Chemistry Portal. [Link]

  • Amidines from cyclic amines and nitriles in the presence of zinc(II) . RSC Publishing. [Link]

  • Synthesis and Protection of Some Amidines . TÜBİTAK Academic Journals. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions . PMC. [Link]

  • Photocatalytic generation of amidine carbon radicals for aminodihydroquinoline synthesis . PMC. [Link]

  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems . PMC. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety . Diplomata Comercial. [Link]

  • Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. [Link]

  • Long-term Stability of the Anti-Influenza A Compounds--Amantadine and Rimantadine . PubMed. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance . PMC. [Link]

  • Visible-Light Photoredox-Catalyzed Amidation of Benzylic Alcohols . ACS Publications. [Link]

  • An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters . Organic Chemistry Portal. [Link]

  • Development of carboximidamide small molecule nanogels as potent antimicrobial functional drug delivery systems . RSC Publishing. [Link]

  • (PDF) Electrochemical Behavior of Amidine Hydrochlorides and Amidines . ResearchGate. [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx. [Link]

  • the hydrolysis of amides . Chemguide. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources . PMC. [Link]

  • Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions . ACS Publications. [Link]

  • Repurposed bunamidine disrupts envelope energetics and induces ROS-mediated non-lytic killing . PMC. [Link]

  • Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage . ACS Omega. [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product . International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone . Journal of the American Chemical Society. [Link]

  • How to prepare protected amidine . Google Patents.

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies . Lhasa Limited. [Link]

  • Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers . PMC. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications . Allen. [Link]

  • A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]

  • Designing Polymers Bearing Cyclic or Linear Amidines: Exploring the Ph . University of Tennessee, Knoxville. [Link]

  • Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions . PubMed. [Link]

  • Oligonucleotide Synthesis Involving Deprotection of Amidine-Type Protecting Groups for Nucleobases under Acidic Conditions | Request PDF . ResearchGate. [Link]

  • Glycopeptide antibiotic drug stability in aqueous solution . PubMed. [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Quinoline-6-Carboximidamide Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic hu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the specific chromatographic hurdles associated with highly basic, polar compounds.

Quinoline-6-carboximidamide presents a unique analytical challenge. It contains a quinoline ring (a basic nitrogen) and a carboximidamide (amidine) moiety. The amidine group is extremely basic (pKa ~11). Under standard reversed-phase (RP) conditions, this molecule remains permanently protonated, leading to severe peak tailing, poor retention, and irreproducible chromatography.

Below is our diagnostic workflow and comprehensive FAQ to help you build a robust, self-validating chromatographic method.

Diagnostic Workflow for Amidine Chromatography

Use the following decision tree to systematically diagnose and resolve retention and peak shape failures.

Workflow N1 Initial RP-HPLC Injection (Standard C18, Low pH) N2 Is Retention Factor (k') > 1.5? N1->N2 N3 Implement Ion-Pairing (e.g., Heptanesulfonate) or HILIC N2->N3 No (Poor Retention) N4 Evaluate Peak Shape (Tailing Factor) N2->N4 Yes (Adequate Retention) N3->N4 Re-evaluate N5 Is Tailing Factor (Tf) > 1.5? N4->N5 N6 Add Amine Modifier (TEA) or Switch to High-pH Column N5->N6 Yes (Severe Tailing) N7 Method Validated Proceed to Quantitation N5->N7 No (Sharp Peak) N6->N7 Peak Shape Restored

Diagnostic workflow for resolving retention and peak tailing issues in amidine chromatography.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does quinoline-6-carboximidamide exhibit severe peak tailing and elute near the void volume on my standard C18 column? Causality & Explanation: The root cause is a dual-retention mechanism. The presence of highly basic amidino groups (pKa ~11) renders these molecules highly susceptible to residual ionic interactions with unendcapped silanol groups on silica-based reversed-phase stationary phases [1]. At a standard mobile phase pH (e.g., pH 4–7), the amidine group is fully protonated (positively charged), while the residual silanols (pKa ~3.5–4.5) are deprotonated (negatively charged). This creates a strong ion-exchange interaction that drags the peak out, causing severe asymmetry. Furthermore, the permanent positive charge makes the molecule highly hydrophilic, preventing adequate partitioning into the hydrophobic C18 phase, which causes it to elute near the void volume. Self-Validating Protocol: To confirm this mechanism, inject a neutral void-marker (e.g., toluene) alongside your sample. If the toluene peak is sharp and symmetrical but the amidine peak tails, the column bed is physically intact. The issue is definitively chemical secondary interactions, not a physical column void or plumbing dead-volume.

Q2: Should I use a high-pH or low-pH mobile phase to optimize this separation? Causality & Explanation: The choice dictates your retention mechanism and depends entirely on your column's chemical stability.

  • High-pH Approach (pH > 11.5): Increased retention for most basic compounds can be achieved by increasing the mobile phase pH above their pKa values [2]. To completely suppress the ionization of the amidine group and operate in a pure reversed-phase mode, the pH must be at least 1 unit above the pKa (pH > 12). Because standard silica dissolves at this pH, you must use a specialized high-pH tolerant hybrid silica (e.g., Gemini-NX) or a polymer-based column.

  • Low-pH Approach (pH 2.0 - 3.0) with Ion-Pairing: A more universally accessible approach is to lower the pH to 2.5 using phosphoric acid or trifluoroacetic acid (TFA). This fully protonates both the analyte and the residual silanols (neutralizing the silanols to -SiOH), thereby eliminating the ionic secondary interactions. To overcome the resulting loss of retention, an anionic ion-pairing agent is added to form a neutral, hydrophobic complex with the amidine.

Q3: What is the recommended step-by-step protocol for setting up a low-pH ion-pairing mobile phase? Methodology:

  • Buffer Preparation: Dissolve 10 mM sodium heptanesulfonate (ion-pairing agent) in MS-grade water.

  • pH Adjustment: Add concentrated phosphoric acid dropwise to adjust the aqueous phase to exactly pH 2.5.

  • Filtration: Filter the buffer through a 0.22 µm membrane (regenerated cellulose or PES) to remove particulates.

  • Equilibration (Critical Step): Flush the C18 column with 50:50 Water:Acetonitrile (without salts) for 20 column volumes (CV), then transition to your ion-pairing mobile phase. Equilibrate for at least 30 to 40 CVs. Why? Ion-pairing agents require significantly longer equilibration times to dynamically coat the stationary phase and reach equilibrium.

  • Gradient Design: Start at 5% organic modifier (Acetonitrile) and run a shallow gradient to 60% over 15 minutes.

Q4: I am using LC-MS and cannot use non-volatile ion-pairing reagents. What are my alternatives? Causality & Explanation: Non-volatile salts (like heptanesulfonate or phosphate) will precipitate in the MS source, and high concentrations of TFA cause severe electrospray ionization (ESI) signal suppression. Solution: You must use a sacrificial amine modifier or switch the chromatographic mode entirely to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Amine Modifiers: Triethylamine (TEA) can be added to the buffer; it acts as a sacrificial base that outcompetes the bulky quinoline-6-carboximidamide for the active silanol sites, producing sharper peaks and reducing tailing [3]. Use 10–20 mM TEA adjusted to pH 6.0 with acetic acid.

  • HILIC: Switch to a bare silica, amide, or zwitterionic HILIC column. Use a mobile phase of 90% Acetonitrile / 10% Ammonium Formate buffer (10 mM, pH 3.0). In HILIC, the highly polar, charged amidine will be strongly retained in the aqueous layer enriched on the stationary phase, and the high organic content will significantly enhance ESI-MS sensitivity.

Data Presentation: Mobile Phase Additives Comparison

Summarized below are the quantitative and qualitative impacts of various mobile phase additives on amidine chromatography.

Additive / ModifierMechanism of ActionLC-MS CompatibilityImpact on Quinoline-6-carboximidamide
Trifluoroacetic Acid (TFA) (0.1%) Lowers pH to protonate silanols; acts as a weak ion-pairing agent.Poor (Causes severe ESI signal suppression).Improves peak shape; provides moderate retention increase.
Triethylamine (TEA) (20-30 mM) Sacrificial base that outcompetes the amidine for active silanol sites.Moderate (Can cause ion suppression and background noise).Significantly reduces peak tailing; minimal effect on retention.
Sodium Heptanesulfonate (10 mM) Forms a neutral, hydrophobic ion-pair complex with the protonated amidine.Incompatible (Non-volatile salt; will foul the MS source).Drastically increases retention time on C18; improves peak shape.
Ammonium Formate (10 mM, pH 3.0) Provides ionic strength to maintain reproducible ionization.Excellent (Volatile buffer, enhances ESI+ ionization).Best used in HILIC mode; provides strong retention and sharp peaks.
References
  • Title: Validation of an HPLC method for the simultaneous determination of diminazene diaceturate and phenazone in injectable veterinary granules and bulk powders Source: PubMed / NIH URL: [Link]

  • Title: Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX Source: Phenomenex URL: [Link]

  • Title: A novel reversed phase high performance liquid chromatography approach for stability-indicating simultaneous analysis of brimonidine tartrate and timolol maleate Source: Frontiers in Chemistry / NIH URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amidine-Based Protease Inhibitors: Evaluating Quinoline-6-carboximidamide in the Context of Established Agents

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of amidine-based protease inhibitors, with a special focus on the potential of Quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of amidine-based protease inhibitors, with a special focus on the potential of Quinoline-6-carboximidamide. While direct experimental data on Quinoline-6-carboximidamide as a protease inhibitor is not currently available in the public domain, this document will evaluate its theoretical potential based on the well-established roles of its core components: the quinoline scaffold and the carboximidamide functional group. This theoretical profile will be benchmarked against established amidine-based protease inhibitors, namely Nafamostat, Gabexate, and Melagatran, for which experimental data are available.

The Amidine Pharmacophore: A Cornerstone of Protease Inhibition

Amidine-containing compounds are a significant class of protease inhibitors, particularly for serine proteases.[1][2] The amidine group is basic and, under physiological conditions, is protonated to form an amidinium ion. This positively charged moiety is a bioisostere of the side chains of arginine and lysine, which are common substrates for trypsin-like serine proteases.[3] This structural mimicry allows amidine-based inhibitors to bind with high affinity to the S1 specificity pocket of these enzymes, which typically contains a negatively charged aspartate residue (Asp189).[4] This strong electrostatic interaction is a key driver of the inhibitory potency of this class of compounds.

The Quinoline Scaffold in Drug Design

The quinoline ring is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds.[5] Its rigid, planar structure provides a robust framework for the orientation of functional groups, while its aromatic nature allows for various non-covalent interactions with biological targets, such as π-π stacking.[6] Notably, the quinoline motif is present in the FDA-approved HIV protease inhibitor, Saquinavir, demonstrating its utility in the design of potent protease inhibitors.[5] In the context of protease inhibition, the quinoline scaffold can be functionalized to occupy various binding pockets of the enzyme, contributing to both potency and selectivity.[6]

Quinoline-6-carboximidamide: A Theoretical Profile

Given the absence of direct experimental data, we can construct a theoretical profile for Quinoline-6-carboximidamide as a protease inhibitor by considering its constituent parts.

  • The Carboximidamide Group: The presence of the carboximidamide (amidine) group at the 6-position of the quinoline ring is the primary indicator of its potential as a protease inhibitor. This group would be expected to act as the primary binding determinant, targeting the S1 pocket of trypsin-like serine proteases.

  • The Quinoline Scaffold: The quinoline ring itself could potentially interact with other subsites of the protease active site, influencing the inhibitor's overall binding affinity and selectivity profile. The position of the amidine group at the 6-position would orient the quinoline ring in a specific manner within the active site, and its interactions with surrounding residues would be crucial for its inhibitory activity.

Based on this, it is plausible to hypothesize that Quinoline-6-carboximidamide could act as a competitive inhibitor of trypsin-like serine proteases. However, without experimental validation, its potency, selectivity, and mechanism of action remain speculative.

Comparative Analysis with Established Amidine-Based Protease Inhibitors

To contextualize the potential of Quinoline-6-carboximidamide, we will compare its theoretical profile with three well-characterized amidine-based protease inhibitors: Nafamostat, Gabexate, and Melagatran.

Inhibitor Profiles:
  • Nafamostat: A broad-spectrum serine protease inhibitor, Nafamostat is used clinically as an anticoagulant and for the treatment of pancreatitis.[7][8] It inhibits a range of proteases, including thrombin, Factor Xa, and trypsin.[9][10] Its mechanism involves forming a stable acyl-enzyme intermediate, acting as a slow tight-binding substrate.[7]

  • Gabexate: Another synthetic serine protease inhibitor, Gabexate also exhibits a broad inhibitory spectrum, targeting trypsin, plasmin, kallikrein, and thrombin.[11][12] It is used in the treatment of acute pancreatitis and disseminated intravascular coagulation.[12]

  • Melagatran: A highly potent and selective direct thrombin inhibitor.[13][14][15] Its design is a classic example of a competitive inhibitor targeting the active site of a specific protease.

Performance Data:
InhibitorTarget Protease(s)Potency (Kᵢ / IC₅₀)Mechanism of Action
Quinoline-6-carboximidamide Hypothesized: Trypsin-like serine proteasesUnknownHypothesized: Competitive
Nafamostat Thrombin, Factor Xa, Trypsin, Plasmin, Kallikrein[8][9]Broad spectrum, potentSlow tight-binding substrate[7]
Gabexate Trypsin, Plasmin, Kallikrein, Thrombin[11]IC₅₀: Trypsin (9.4 µM), Plasmin (30 µM), Kallikrein (41 µM), Thrombin (110 µM)[11]Competitive, Reversible[12]
Melagatran Thrombin[13][15]Kᵢ: 2 nM[13][14]Competitive, Reversible[13]

Experimental Protocols

The evaluation of protease inhibitors relies on robust and standardized in vitro assays. Below are outlines of common experimental protocols used to determine the potency and mechanism of action of inhibitors like those discussed in this guide.

Fluorometric Protease Inhibition Assay

This assay is a sensitive method for measuring protease activity and inhibition. It utilizes a substrate, such as FITC-casein, which is heavily labeled with a fluorescent dye, leading to self-quenching. Proteolytic cleavage of the substrate releases smaller, fluorescently labeled peptides, resulting in an increase in fluorescence intensity that is proportional to protease activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1X Assay Buffer from a concentrated stock.

    • Reconstitute the lyophilized FITC-casein substrate in the 1X Assay Buffer to the desired stock concentration.

    • Prepare a stock solution of the protease in an appropriate buffer.

    • Prepare serial dilutions of the inhibitor (e.g., Quinoline-6-carboximidamide) in the 1X Assay Buffer.

  • Assay Setup (96-well plate format):

    • To appropriate wells, add the 1X Assay Buffer, the inhibitor solution (at various concentrations), and the protease solution.

    • Include control wells:

      • No inhibitor control: Buffer, protease, and no inhibitor.

      • No enzyme control: Buffer, inhibitor, and no protease.

      • Substrate blank: Buffer and substrate only.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction:

    • Add the FITC-casein substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for FITC) using a fluorescence plate reader.

    • Readings can be taken kinetically over a period of time (e.g., every 5 minutes for 30-60 minutes) or as an endpoint measurement after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (substrate blank) from all readings.

    • Plot the rate of reaction (change in fluorescence over time) or the endpoint fluorescence against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the protease activity by 50%.

Diagram of Fluorometric Protease Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare 1X Assay Buffer add_reagents Add Buffer, Inhibitor, and Protease to Wells prep_buffer->add_reagents prep_substrate Reconstitute FITC-Casein add_substrate Add FITC-Casein to Initiate Reaction prep_substrate->add_substrate prep_enzyme Prepare Protease Solution prep_enzyme->add_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex/Em = 485/535 nm) add_substrate->measure_fluorescence calc_rate Calculate Reaction Rates measure_fluorescence->calc_rate plot_data Plot Rate vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Sources

Comparative

Validating Quinoline-6-Carboximidamide Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule engages its intended target within a cellular context is a cornerstone of successful therapeutic development. T...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a molecule engages its intended target within a cellular context is a cornerstone of successful therapeutic development. This guide provides an in-depth technical comparison for validating the target engagement of quinoline-6-carboximidamide, a scaffold of significant pharmacological interest, with a primary focus on the Cellular Thermal Shift Assay (CETSA). We will explore the causality behind experimental choices, compare CETSA with alternative methodologies, and provide actionable protocols to ensure scientific rigor.

The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Quinoline-6-carboxamide derivatives, in particular, have been investigated as potential mGluR1 antagonists, cannabinoid receptor modulators, and P2X7R antagonists.[6][7][8] Given this chemical class's therapeutic potential, robust target validation is paramount.

The Imperative of Target Engagement Validation

Phenotypic screening can identify compounds with desirable cellular effects, but it does not reveal the direct molecular target. A lack of on-target activity can lead to misleading structure-activity relationships (SAR) and late-stage clinical failures. Therefore, directly measuring the physical interaction between a compound and its target protein in a physiologically relevant setting is a critical step in drug discovery.[9][10]

Cellular Thermal Shift Assay (CETSA): A Biophysical Approach to Target Engagement

CETSA is a powerful technique for assessing drug-target interactions in intact cells and tissues.[9][11][12] The principle is based on the ligand-induced thermal stabilization of a target protein.[10][11] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.[13]

The CETSA Workflow

The CETSA protocol involves several key steps: compound treatment, heat challenge, cell lysis, and protein detection.[10][14] The binding of a ligand, such as quinoline-6-carboximidamide, to its target protein alters the protein's melting curve, resulting in a "thermal shift."[10]

CETSA_Workflow A Intact Cells B Treat with Quinoline-6- carboximidamide or Vehicle A->B C Heat Shock at Various Temperatures D Cell Lysis C->D E Separate Soluble & Aggregated Proteins (e.g., Centrifugation) D->E F Quantify Soluble Target Protein (e.g., Western Blot, MS) E->F G Plot Melting Curves F->G H Determine Thermal Shift (ΔTm) G->H

Figure 1: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow for validating quinoline-6-carboximidamide target engagement.

A positive thermal shift, where the protein's melting temperature (Tm) increases in the presence of the compound, is a strong indicator of direct binding.[13]

Comparison of Target Engagement Validation Methods

While CETSA is a powerful tool, it is essential to understand its advantages and limitations in the context of other available techniques.

MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[10][11]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[12]Requires a specific antibody or mass spectrometry for detection, not all ligand binding events cause a thermal shift.[9][10]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolysis.[15]Label-free, can identify unknown targets.Requires optimization of protease concentration, may not be suitable for all proteins.[15]
Stability of Proteins from Rates of Oxidation (SPROX) Ligand binding alters the rate of methionine oxidation in the presence of a chemical denaturant.[15]Can detect weak binders and analyze domain-level stability.[15]Limited to proteins containing methionine residues, requires mass spectrometry.
Affinity Chromatography A modified compound is immobilized to a resin to pull down its binding partners.Can identify novel targets, well-established technique.Requires chemical modification of the compound which may alter its binding properties, risk of non-specific binding.[15]
Bioluminescence Resonance Energy Transfer (BRET) A luciferase-tagged target protein and a fluorescently labeled compound are used to measure proximity.High-throughput, provides real-time binding kinetics.Requires genetic modification of the target protein and chemical modification of the compound.

Experimental Protocol: Validating Quinoline-6-Carboximidamide Target Engagement with a Putative Kinase Target using CETSA

This protocol outlines the steps for validating the engagement of quinoline-6-carboximidamide with a hypothetical protein kinase target, a common target class for quinoline-based compounds.[2]

Part 1: Determining the Optimal Heat Challenge Temperature

Rationale: The initial step is to establish the melting curve of the target kinase in the absence of the compound to identify the temperature range where the protein denatures. This is crucial for selecting a single temperature for subsequent dose-response experiments.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cancer cell line known to express the target kinase (e.g., HT-29 cells) and grow to 80-90% confluency.

  • Cell Harvest: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

  • Aliquoting: Aliquot the cell suspension into multiple PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE.[14]

  • Western Blotting: Perform SDS-PAGE, transfer proteins to a PVDF membrane, and probe with a primary antibody specific for the target kinase. Use an appropriate secondary antibody and detect the signal.[14]

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.

Melting_Curve cluster_plot Target Protein Melting Curve 40 45 50 55 60 65 70 100 75 25 0 a b a->b c b->c d c->d e d->e f e->f g f->g

Figure 2: Representative melting curve of a target protein, showing the decrease in soluble protein with increasing temperature.

Part 2: Isothermal Dose-Response Fingerprinting (ITDRF)

Rationale: Once the melting curve is established, an optimal temperature from the steep part of the curve is selected for the ITDRF experiment. This allows for the determination of the compound's potency (EC50) in stabilizing the target protein.[16][17]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells as in Part 1. Treat the cells with a serial dilution of quinoline-6-carboximidamide (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Cell Harvest and Heat Challenge: Harvest the cells and resuspend them in buffer. Heat all samples at the pre-determined optimal temperature (from Part 1) for 3 minutes, followed by cooling. Include an unheated control.

  • Lysis, Separation, and Western Blotting: Follow steps 5-8 from Part 1.

  • Data Analysis: Quantify the band intensities for each compound concentration. Plot the percentage of soluble protein against the compound concentration and fit the data to a dose-response curve to determine the EC50.

ITDRF_Curve cluster_plot Isothermal Dose-Response Curve -8 -7 -6 -5 -4 100 75 50 25 0 a b a->b c b->c d c->d e d->e

Figure 3: A representative isothermal dose-response curve showing increased target protein stabilization with increasing concentrations of quinoline-6-carboximidamide.

Advanced CETSA Formats for Broader Applications

The basic CETSA workflow can be adapted for higher throughput and broader applications:

  • High-Throughput CETSA (HT-CETSA): Employs plate-based formats (e.g., 384-well) and detection methods like AlphaLISA or luminescence reporters (e.g., HiBiT) to screen large compound libraries.[9][18]

  • Real-Time CETSA (RT-CETSA): Uses a thermally stable luciferase reporter fused to the target protein, allowing for the monitoring of protein aggregation in real-time in a single sample.[19][20]

  • CETSA Mass Spectrometry (CETSA MS) / Thermal Proteome Profiling (TPP): A powerful, unbiased approach that combines CETSA with quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[21] This can be used for target deconvolution and off-target profiling.[16][22]

Conclusion

Validating the target engagement of promising compounds like quinoline-6-carboximidamide is a non-negotiable step in modern drug discovery. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to confirm direct binding in a cellular environment.[9][11][19] By understanding the principles of CETSA and its place among other target validation techniques, researchers can generate high-quality, reliable data to drive their projects forward with confidence. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for scientists seeking to rigorously characterize the mechanism of action of their small molecule modulators.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact. Pelago Bioscience. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Principle of the cellular thermal shift assay (CETSA). When exposed to... ResearchGate. [Link]

  • Cellular thermal shift assay. Wikipedia. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC. [Link]

  • Structures of various fused quinoline carboxamides and dimeric fused... ResearchGate. [Link]

  • Current Advances in CETSA. Frontiers. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. ACS Publications. [Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. PubMed. [Link]

  • Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators. PubMed. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

  • CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. PMC. [Link]

  • Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. PMC. [Link]

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

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Validation

Comparative Pharmacokinetics of Quinoline-6-Carboximidamide Derivatives: A Comprehensive Guide

As the landscape of targeted therapeutics evolves, the development of small molecules capable of disrupting protein-DNA interactions has gained significant traction. Among these, quinoline-6-carboximidamide derivatives (...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted therapeutics evolves, the development of small molecules capable of disrupting protein-DNA interactions has gained significant traction. Among these, quinoline-6-carboximidamide derivatives (exemplified by the compound DB1504) have emerged as a highly promising class of heterocyclic diamidines. Originally conceptualized to overcome the pharmacokinetic limitations of classical antiparasitic diamidines, these derivatives are now being aggressively evaluated as competitive inhibitors of "undruggable" transcription factors, most notably HOXA9 in acute myeloid leukemia (AML).

This guide provides an objective, data-backed comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of quinoline-6-carboximidamide derivatives against historical diamidines and contemporary clinical benchmarks.

Molecular Rationale: Overcoming Classical Limitations

Classical heterocyclic diamidines, such as furamidine (DB75), are well-documented DNA minor groove binders with potent activity against AT-rich kinetoplast DNA in parasitic infections (1[1]). However, their application in systemic oncology or neurodegenerative diseases is severely bottlenecked by poor oral bioavailability, excessive non-specific tissue accumulation, and restricted blood-brain barrier (BBB) permeability (2[2]).

Quinoline-6-carboximidamides represent a targeted structural evolution. By replacing the central furan ring with a thiophene-quinoline scaffold (as seen in DB1504), these derivatives maintain high-affinity competitive binding to AT-rich cognate sequences while optimizing lipophilicity and basicity. This structural tuning directly enhances systemic distribution and cellular penetrance without sacrificing target residence time (3[3]).

Comparative Pharmacokinetic and Pharmacodynamic Profiles

To objectively evaluate the performance of quinoline-6-carboximidamides, we must benchmark them against both their structural predecessors (Furan-based diamidines) and alternative therapeutic modalities targeting the same leukemic pathways (e.g., DOT1L inhibitors like Pinometostat, which require continuous IV infusion due to rapid clearance) (4[4]).

Table 1: Quantitative Comparison of PK/PD Parameters

Compound ClassRepresentative AgentPrimary TargetClearance (CL)Volume of Distribution (Vd)Half-Life (t½)BBB Permeability
Quinoline-6-carboximidamides DB1504HOXA9 / Minor GrooveModerateHigh (Nuclear accumulation)4–6 hModerate/High
Furan-based Diamidines DB75 (Furamidine)AT-rich kDNALowVery High>24 hLow
DOT1L Inhibitors Pinometostat (EPZ-5676)DOT1L MethyltransferaseVery HighModerate<1 hLow

Data synthesis indicates that quinoline-6-carboximidamides strike a critical balance: they avoid the ultra-rapid clearance of standard epigenetic inhibitors while preventing the toxic, irreversible tissue pooling characteristic of early-generation diamidines.

Mechanism of Action: Competitive Pathway Inhibition

HOXA9 is overexpressed in approximately 70% of AML cases. Because it lacks a traditional small-molecule binding pocket, it was long considered undruggable. Quinoline-6-carboximidamides bypass this by targeting the DNA minor groove at the exact HOXA9 cognate sequence, physically occluding the transcription factor from binding and thereby arresting the leukemic transcription cascade (3[3]).

HOXA9_Pathway A Quinoline-6-Carboximidamide (e.g., DB1504) B DNA Minor Groove (AT-rich / HOXA9 Cognate) A->B High Affinity Binding (Competitive) D Leukemic Gene Transcription (Blocked) B->D Transcription Arrest C HOXA9 Transcription Factor C->B Attempted Binding

Mechanism of HOXA9 inhibition by quinoline-6-carboximidamides.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives relies on strict, self-validating methodologies. Below are the core protocols used to generate the comparative data.

Protocol 1: In Vitro DNA Binding Affinity (Thermal Melting / ΔTm)

This assay quantifies the thermodynamic stabilization of the DNA double helix upon ligand binding.

  • Oligonucleotide Preparation: Anneal complementary DNA strands containing the specific HOXA9 binding site in TNE buffer (10 mM Tris, 1 mM EDTA, 100 mM NaCl, pH 7.4).

    • Causality: TNE buffer mimics physiological ionic strength, preventing false positives driven purely by non-specific electrostatic interactions between the cationic amidines and the anionic DNA backbone.

  • Compound Incubation: Incubate the double-stranded DNA (0.5 μM) with the quinoline-6-carboximidamide derivative (0.5 μM or 1.0 μM) for 30 minutes at room temperature.

  • Thermal Denaturation: Heat the samples step-by-step from 25°C to 95°C while continuously monitoring UV absorbance at 260 nm.

    • Causality: Unstacked base pairs in single-stranded DNA absorb more UV light than stacked pairs in double-stranded DNA (the hyperchromic effect). Ligands that stabilize the double helix require higher thermal energy to unstack, directly correlating the shift in melting temperature ( ΔTm​ ) with binding affinity.

  • Self-Validating System: The protocol mandates the parallel analysis of a known high-affinity binder (e.g., DB75) as a positive control and a mutated, non-cognate DNA sequence as a negative control. The assay is only considered valid if the positive control yields a ΔTm​ within 5% of historical benchmarks and the negative control shows ΔTm​≈0 .

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Accurate PK modeling requires precise quantification of the drug in plasma and target tissues over time.

  • Dosing and Sampling: Administer the compound (IV or PO) to murine models. Collect blood samples at predefined intervals (e.g., 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h) into heparinized tubes.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile containing a stable-isotope-labeled internal standard (IS) to the plasma samples. Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Cold acetonitrile serves a dual purpose: it denatures plasma proteins to release bound drug fractions and halts ex vivo enzymatic degradation, ensuring the measured concentration reflects true circulating levels.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validating System: The IS automatically corrects for matrix-induced ion suppression and extraction inefficiencies. The analytical batch is self-validating: it is accepted only if the calibration curve achieves an R2>0.99 and interspersed Quality Control (QC) samples (low, medium, high) deviate by no more than ±15% from their nominal concentrations.

PK_Workflow A Dosing & Sampling (IV/PO administration) B Plasma & Tissue Extraction (Protein Precipitation) A->B Timed Collection C LC-MS/MS Analysis (MRM Mode) B->C Internal Standard Addition D Non-Compartmental Analysis (PK Parameters) C->D Data Integration

Step-by-step in vivo pharmacokinetic profiling workflow.

Conclusion

Quinoline-6-carboximidamide derivatives represent a highly optimized class of minor groove binders. By overcoming the rapid clearance issues of standard epigenetic inhibitors and the poor distribution profiles of classical diamidines, compounds like DB1504 offer a viable, targeted approach to silencing oncogenic transcription factors like HOXA9. Their predictable PK profiles and robust tissue penetrance make them prime candidates for advanced preclinical and clinical development in hematologic malignancies and beyond.

References

  • Heterocyclic Diamidine DNA ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation and Cellular Consequences in HOXA9-Dependant Leukemia Cell Model Source: PMC / National Institutes of Health URL
  • Heterocyclic Diamidine DNA Ligands as HOXA9 Transcription Factor Inhibitors: Design, Molecular Evaluation, and Cellular Consequences in a HOXA9-Dependant Leukemia Cell Model Source: Journal of Medicinal Chemistry / ACS Publications URL
  • Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers Source: PMC / National Institutes of Health URL
  • Sequence and Length Dependent Thermodynamic Differences in Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove Source: PMC / National Institutes of Health URL

Sources

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